6-Bromo-3-ethylphthalide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-ethyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-2-9-7-4-3-6(11)5-8(7)10(12)13-9/h3-5,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUYFSKFXCUNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(C=C(C=C2)Br)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Phthalide Scaffolds in Organic and Medicinal Chemistry Research
The phthalide (B148349) scaffold, a bicyclic structure containing a fused benzene (B151609) ring and a γ-lactone, is a privileged motif in the realms of organic and medicinal chemistry. researchgate.netacs.orggoogle.com This core structure is found in a multitude of natural products and synthetically derived molecules that exhibit a wide array of biological activities. acs.orggoogle.com The inherent reactivity and structural features of the phthalide framework make it an attractive starting point for the synthesis of complex molecular architectures.
In medicinal chemistry, phthalide derivatives have been investigated for a broad spectrum of therapeutic applications. These include anti-inflammatory, antimicrobial, antioxidant, and even potential modulatory effects on the blood-tumor barrier. researchgate.netorgsyn.org The versatility of the phthalide scaffold allows for the introduction of various substituents at different positions, leading to a diverse library of compounds with finely tuned biological profiles. The development of novel phthalide derivatives continues to be an active area of research, with studies focusing on their synthesis and evaluation for a range of biological activities. google.comorgsyn.org
The Academic Relevance of Brominated Organic Compounds in Synthetic and Mechanistic Studies
Brominated organic compounds are of profound importance in both synthetic and mechanistic organic chemistry. nsf.govcdnsciencepub.com The introduction of a bromine atom onto an organic framework, a process known as bromination, is a fundamental transformation that provides a versatile handle for further chemical modifications. nsf.govchembk.com Bromine's nature as a good leaving group makes brominated compounds excellent substrates for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
From a mechanistic standpoint, the study of bromination reactions has contributed significantly to our understanding of electrophilic aromatic substitution and other reaction pathways. chembk.com The regioselectivity of bromination on aromatic rings is a well-studied phenomenon, influenced by the electronic nature of existing substituents. chembk.com Furthermore, the presence of a heavy atom like bromine can be advantageous in X-ray crystallography, aiding in the determination of molecular structures. The diverse applications of brominated compounds range from their use as intermediates in the synthesis of pharmaceuticals and agrochemicals to their role in the creation of flame-retardant materials. nsf.gov
The Current Research Landscape Pertaining to 6 Bromo 3 Ethylphthalide Within the Phthalide Class
Strategies for the Construction of the this compound Core Structure
The assembly of the this compound molecule requires precise control over the introduction of substituents on the phthalide framework. Key synthetic challenges include the regioselective bromination of the aromatic ring and the installation of the ethyl group at the C-3 position.
Regioselective Bromination Approaches for Phthalide Systems
The introduction of a bromine atom at a specific position on the phthalide ring is a critical step in the synthesis of this compound. Electrophilic bromination of the phthalide core can lead to a mixture of products if not properly controlled. However, methods for achieving regioselectivity have been developed. For instance, the bromination of 5-methoxy-8,8,18,18-tetramethyl-2,12-di-p-tolylbacteriochlorin with N-bromosuccinimide (NBS) results in the highly regioselective formation of the 15-bromo analogue in 85% yield. nih.gov This high degree of selectivity is attributed to the directing effect of the methoxy (B1213986) group. In contrast, the same reaction with the unsubstituted bacteriochlorin (B1244331) yields a mixture of mono- and di-brominated products. nih.gov
Another approach involves the use of specific brominating agents and reaction conditions. For example, the free-radical bromination of certain steroids using the Wohl-Ziegler reaction is a known method for producing 6-bromo derivatives. google.com However, this method can lead to unwanted side reactions, particularly in the presence of ester functionalities. google.com An alternative ionic bromination process, using bromine in acetic acid, has been shown to be a more controlled method for the synthesis of 6-bromo steroids. google.com
Introduction of the Ethyl Moiety at the C-3 Position of Phthalides
Several strategies exist for introducing alkyl groups, such as an ethyl group, at the C-3 position of the phthalide ring. One common method involves the generation of a carbanion at the C-3 position, followed by reaction with an electrophile. For instance, N-bromosuccinimide (NBS) mediated free-radical bromination of phthalide can generate a 3-bromophthalide (B1266435) intermediate. rsc.org This intermediate can then be reacted with a suitable nucleophile to introduce the desired substituent. rsc.org
The direct synthesis of 3-alkyl phthalides can also be achieved through the coupling of benzoic acids with electrophilic alkenes. A palladium(II)-catalyzed reaction between benzoic acid and n-butyl acrylate (B77674) has been reported to yield the corresponding 3-alkyl phthalide. nih.gov More recently, a ruthenium-catalyzed coupling of benzoic acids and electrophilic alkenes in water has been developed, which shows good tolerance for various functional groups on the phenyl ring. nih.govmdpi.com
Cyclization-Ring-Opening Strategies in Phthalide Synthesis
Cyclization-ring-opening strategies offer another versatile approach to the synthesis of phthalides. One such method involves an acid-catalyzed epoxide ring-opening followed by an intramolecular transesterification cascade cyclization. rsc.org This strategy has been successfully applied to the diastereoselective total synthesis of (±)-β-hydrastine, a phthalide tetrahydroisoquinoline alkaloid. rsc.org The key step involves the simultaneous construction of two rings in a single step. Both acid-catalyzed (using CF3COOH) and base-catalyzed (using KHMDS) versions of this cascade cyclization have been developed, providing enantioselective routes to the phthalide core. rsc.orgnih.gov
Another strategy involves a TfOH-catalyzed cascade reaction, which begins with the cyclization of o-alkynylbenzoic acids. researchgate.net This is followed by an ortho-regioselective electrophilic alkylation with various electron-rich aromatic compounds or alkenes to produce 3,3-disubstituted phthalides in good to high yields. researchgate.net
Catalytic Approaches in Phthalide Synthesis
Modern catalytic methods have significantly advanced the synthesis of substituted phthalides, offering improved efficiency, selectivity, and access to chiral molecules.
Palladium-Catalyzed Decarboxylative Allylic Alkylation for Substituted Phthalides
Palladium-catalyzed decarboxylative allylic alkylation (DAA) has emerged as a powerful tool for forming sp3-sp3 carbon-carbon bonds. acs.org This reaction has been successfully applied to the synthesis of functionalized phthalides. acs.orgnih.gov In this approach, allyl esters derived from 3-carboxyphthalides undergo palladium-catalyzed deallylation and decarboxylation under mild conditions. acs.orgx-mol.com This process is facilitated by the formation of a stabilized aromatic anion, which then undergoes regioselective allylic coupling to afford a variety of functionalized phthalides in good yields (73-96%). acs.orgnih.gov This method provides an attractive alternative to traditional coupling reactions as it avoids the need for stoichiometric reagents and generates only carbon dioxide as a byproduct. acs.org
A dynamic kinetic resolution of isobenzofuranone derivatives through palladium-catalyzed asymmetric allylic alkylation has also been developed. dicp.ac.cn This method, which utilizes a fast retro-oxa-Michael addition as the racemization step, allows for the highly efficient synthesis of enantioenriched phthalide derivatives bearing adjacent tertiary and all-carbon quaternary stereocenters with excellent chemo-, enantio-, and diastereoselectivity. dicp.ac.cn
Asymmetric Phase-Transfer Catalysis in the Enantioselective Synthesis of 3,3-Disubstituted Phthalides
Asymmetric phase-transfer catalysis is a highly effective strategy for the enantioselective alkylation of weakly acidic substrates. nih.govacs.org This methodology has been successfully applied to the synthesis of enantioenriched 3,3-disubstituted phthalides. nih.govacs.orgnih.gov A novel asymmetric phase-transfer-catalyzed γ-alkylation of phthalide 3-carboxylic esters has been developed, providing access to 3,3-disubstituted phthalide derivatives with a chiral quaternary γ-carbon in good to excellent yields and with good enantioselectivities (74-88% ee). nih.govnih.govacs.orgresearchgate.net The enantiomeric purity can be further enhanced to 94-95% ee through recrystallization. acs.orgresearchgate.net This method tolerates both electron-withdrawing and electron-releasing substituents on the phthalide core and the alkylating agent. nih.govnih.govacs.org
The development of a library of quaternary ammonium (B1175870) salts derived from chiral amines and conformationally dynamic biphenyl (B1667301) units has led to the identification of a highly effective asymmetric phase-transfer catalyst for the alkylation of glycine (B1666218) imines, demonstrating the broad potential of this approach. researchgate.net
Application of Lewis Acids (e.g., BF3·OEt2) in Related Synthetic Pathways
Lewis acids, particularly boron trifluoride etherate (BF₃·OEt₂), serve as potent catalysts in a variety of synthetic transformations leading to phthalide frameworks and related heterocyclic structures. Their ability to activate functional groups facilitates key bond-forming events such as cyclizations and Friedel-Crafts-type reactions. rsc.orgrsc.org
One notable application involves the BF₃·OEt₂-mediated Friedel–Crafts-type reaction of sulfonylmethyl trioxygenated phthalides with electron-rich arenes like veratrole and 1,3,5-trimethoxybenzene. rsc.org This method allows for the construction of a methylene-conjugated framework between the phthalide and the aromatic ring. rsc.org The reaction proceeds by adding the oxygenated benzene (B151609) to a solution of the phthalide in chloroform, followed by the addition of BF₃·OEt₂ and refluxing to yield the desired products. rsc.org
Furthermore, BF₃·OEt₂ has been effectively used in the intramolecular ring opening of ester-functionalized aziridines, providing a general and efficient route to 3-substituted phthalides under mild conditions. researchgate.net The versatility of BF₃·OEt₂ is also demonstrated in its use as a catalyst for the C–H thiolation of phenols and in intramolecular annulation reactions, highlighting its broad utility in synthesizing complex organic scaffolds. beilstein-journals.org While direct Lewis acid-catalyzed synthesis can sometimes lead to complex mixtures or polymeric material, its strategic application enables specific, targeted transformations. yolanda-rios.netchemicalbook.com Mechanistic studies reveal that BF₃·OEt₂ can activate triple bonds in ynamides, initiating a cascade of reactions including intramolecular cyclization and Pictet-Spengler type reactions to form complex heterocyclic systems that can be precursors to phthalide derivatives. rsc.org
Table 1: Application of BF₃·OEt₂ in Phthalide-Related Syntheses
| Reaction Type | Substrates | Catalyst | Key Transformation | Reference |
|---|---|---|---|---|
| Friedel–Crafts-type Reaction | Sulfonylmethyl phthalide, Veratrole | BF₃·OEt₂ | Formation of a methylene-conjugated framework | rsc.org |
| Intramolecular Cyclization | Ester-functionalized aziridines | BF₃·OEt₂ | Ring opening of aziridine (B145994) to form 3-substituted phthalide | researchgate.net |
| Alkyne Cyclization | Ynamides | BF₃·OEt₂ | Domino reaction to form tetrahydroisoquinoline-oxazol-2(3H)-ones | rsc.org |
| C-H Thiolation | Phenols, 1-(substituted phenylthio)pyrrolidine-2,5-diones | BF₃·OEt₂ or FeCl₃ | Direct thiolation of phenols | beilstein-journals.org |
Multi-step Synthetic Routes and Intermediate Transformations Relevant to this compound
The construction of a specifically substituted molecule like this compound often necessitates a multi-step synthetic approach. This allows for the precise introduction of the bromo and ethyl functional groups onto the phthalide core through the careful transformation of intermediate compounds. youtube.comd-nb.info
Synthesis of Brominated Phthalide Precursors and Intermediates
A critical step in the synthesis of this compound is the preparation of a brominated phthalide intermediate. Various methods have been developed to introduce a bromine atom at specific positions on the phthalide ring.
One common strategy is the direct bromination of the phthalide scaffold. For instance, 3-bromophthalide can be synthesized via the free-radical bromination of phthalide using N-bromosuccinimide (NBS) and a radical initiator, a modification of the Wohl-Ziegler method. rsc.orgorgsyn.org This reaction is typically carried out in a solvent like carbon tetrachloride under reflux and exposure to light. orgsyn.org
Alternatively, brominated phthalides can be synthesized from different starting materials through a multi-step sequence. A reported synthesis for 5-bromophthalide (B15269) begins with phthalic imidine, which undergoes a series of reactions including nitration, nitro reduction, carbonyl reduction, and finally a diazotization-bromination (Sandmeyer reaction) to yield the target brominated intermediate. google.com Another approach involves the bromination of substituted aminophthalides. For example, a novel method for preparing bromo-substituted 7-aminophthalides has been developed, which proceeds via a bromonium ion intermediate under acidic conditions at high temperatures. chemrxiv.org
These methods provide access to key brominated precursors which can then be further functionalized, for example, by introducing an ethyl group at the C3 position, to complete the synthesis of the target molecule, this compound.
Table 2: Synthesis of Brominated Phthalide Intermediates
| Brominated Product | Starting Material | Key Reagents/Reaction | Description | Reference |
|---|---|---|---|---|
| 3-Bromophthalide | Phthalide | N-Bromosuccinimide (NBS), Benzoyl peroxide | Free-radical bromination at the C3 position. | rsc.orgorgsyn.org |
| 5-Bromophthalide | Phthalic imidine | Nitration, Reduction, Diazotization-bromination | Multi-step synthesis involving transformation of a functional group to introduce bromine. | google.com |
| Bromo-substituted 7-Aminophthalide | 7-Aminophthalide derivative | Bromine, Sulfuric acid | Bromination under acidic conditions at elevated temperature. | chemrxiv.org |
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom attached to the aromatic ring of this compound is a key site for nucleophilic substitution reactions. In these reactions, a nucleophile—an electron-rich species—replaces the bromine atom. pressbooks.pub The carbon-bromine bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. savemyexams.com The halogen atom acts as a leaving group, departing with the pair of electrons from the C-Br bond. pressbooks.pub
The reactivity of the bromine atom in nucleophilic substitution can be influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will generally react more readily. savemyexams.com For instance, in related bromo-phthalide systems, the bromine atom can be displaced by various nucleophiles such as amines or alcohols. evitachem.com These reactions often require specific conditions, such as the presence of a base or a catalyst, to facilitate the substitution. evitachem.com
It is important to note that the rate of nucleophilic substitution is dependent on the strength of the carbon-halogen bond. savemyexams.com Weaker carbon-halogen bonds lead to faster reactions. savemyexams.com
Reactions at the Phthalide Lactone Ring System
The phthalide core, a bicyclic structure containing a lactone (a cyclic ester), is another reactive center in this compound. evitachem.comontosight.ai The lactone ring can undergo various transformations, including ring-opening reactions. For example, some phthalide derivatives can be converted to coumarins through ring-opening of the lactone. nih.gov
In the presence of concentrated sulfuric acid, phthalides can undergo complex reactions. For instance, 3,3-diphenylphthalide undergoes an irreversible cyclodehydration reaction in dilute oleum. rsc.org Phthaleins, which are structurally related to phthalides, undergo a reversible sulfation reaction in concentrated sulfuric acid, leading to the closure of the lactone ring. rsc.org
The synthesis of phthalide derivatives can be achieved through various methods, often starting from phthalic anhydride (B1165640) or other precursors. These synthetic routes typically involve nucleophilic substitution or addition reactions to introduce the desired functional groups. ontosight.ai
Reactivity of the Ethyl Substituent at the C-3 Position
The ethyl group at the C-3 position of the phthalide ring also influences the molecule's reactivity. The synthesis of 3-alkylphthalides can be achieved through several methods, including the coupling of benzoic acids with electron-poor alkenes. mdpi.com Another approach involves the palladium-catalyzed reaction of o-bromobenzaldehyde with 1,3-dicarbonyl compounds in the presence of carbon monoxide. tandfonline.com
The C-3 position of the phthalide can also be a site for further functionalization. For example, asymmetric phase-transfer-catalyzed γ-alkylation of phthalide 3-carboxylic esters allows for the introduction of substituents at this position, leading to the formation of 3,3-disubstituted phthalide derivatives. acs.org
Investigation of Aromatic Functionalization and Electrophilic Substitution Patterns
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction in which an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.meyoutube.com The existing substituents—the bromine atom and the phthalide ring system—will direct incoming electrophiles to specific positions on the ring. masterorganicchemistry.com
In EAS reactions, the aromatic ring acts as a nucleophile, attacking the electrophile. youtube.com The reaction proceeds through a resonance-stabilized carbocation intermediate. fiveable.me Common EAS reactions include halogenation (bromination and chlorination), nitration, and sulfonation. youtube.commasterorganicchemistry.com
The directing effects of the substituents are crucial in determining the regioselectivity of the reaction. For instance, in 3-bromo-5,6-dimethoxy-phthalide, the methoxy groups direct incoming electrophiles to the ortho or para positions. evitachem.com While specific directing effects for this compound would require experimental verification, the bromine atom is generally an ortho, para-director, while the phthalide ring's influence would be more complex.
Exploration of Rearrangement Reactions in Phthalide Chemistry (e.g., Wittig Rearrangement context)
Rearrangement reactions can provide pathways to structurally diverse phthalide derivatives. The evitachem.comacs.org-Wittig rearrangement, for example, has been applied in the synthesis of 3-arylphthalides. mdpi.comresearchgate.netnih.gov This rearrangement involves the treatment of a suitable precursor, such as an N-butyl-2-benzyloxybenzamide, with a strong base like n-butyllithium, leading to the formation of a diarylmethanol product that can then cyclize to the phthalide. mdpi.com
The success of such rearrangements can be sensitive to steric hindrance. For instance, attempts to synthesize sterically demanding 3-arylphthalides using this method have been unsuccessful due to the failure of the rearrangement or subsequent alkylation steps. mdpi.comresearchgate.net
The Wittig rearrangement has also been explored in the context of 2-aryloxazolines, revealing limitations to this transformation in certain systems. nih.gov However, promising selectivity has been achieved in the Wittig rearrangement of acyclic phenylalanine-derived ortho-benzyloxy benzamides. nih.gov
Design, Synthesis, and Structural Characterization of 6 Bromo 3 Ethylphthalide Derivatives
Systematic Structural Modifications at the Phthalide (B148349) C-3 Position and the Aromatic Ring
Modifications on the aromatic ring, aside from the existing bromine atom, can introduce additional functional groups. Electrophilic aromatic substitution reactions can be employed to introduce nitro, halogen, or other groups, although the directing effects of the existing substituents must be carefully considered. For instance, further bromination of a phthalide derivative can lead to the introduction of a second bromine atom onto the aromatic ring. beilstein-journals.org
The following table summarizes some of the systematic structural modifications that have been explored:
| Modification Site | Type of Modification | Example of Substituent | Synthetic Approach |
| C-3 Position | Alkyl substitution | Butyl | Reaction with butylmagnesium bromide |
| Aryl substitution | Phenyl | Reaction with phenylmagnesium bromide | |
| Aromatic Ring | Halogenation | Additional Bromine | Electrophilic bromination with NBS |
| Nitration | Nitro group | Nitration with nitric and sulfuric acid |
This table is generated based on synthetic principles and may not represent specifically published derivatives of 6-bromo-3-ethylphthalide.
Synthesis of Novel Halogenated Phthalide Analogs
The synthesis of novel halogenated phthalide analogs extends beyond simple bromination. The introduction of other halogens, such as chlorine or iodine, can be achieved through various synthetic strategies. For instance, starting from a suitably substituted anthranilic acid, a series of reactions including diazotization and Sandmeyer reaction can be used to introduce chlorine or iodine onto the aromatic ring before the formation of the phthalide ring. semanticscholar.org Alternatively, direct halogenation of a pre-existing phthalide can be performed under specific conditions. semanticscholar.org The synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline has been achieved through a multi-step process. google.com
The synthesis of 6-iodo-3-amino-2-methylquinazolin-4(3H)-one has been accomplished by treating 3-amino-2-methylquinazolin-4(3H)-one with iodine monochloride. semanticscholar.org A similar approach using bromine in acetic acid yields the corresponding 6-bromo derivative. semanticscholar.org These methods highlight the potential for direct halogenation of related heterocyclic systems.
Development of Chiral Analogs and Enantioselective Synthetic Routes.acs.orgthieme-connect.com
The C-3 position of 3-substituted phthalides is a stereocenter, making the development of chiral analogs and enantioselective synthetic routes a significant area of research. acs.org The synthesis of enantiomerically enriched 3-substituted phthalides is of great interest due to their prevalence in biologically active natural products. acs.org
Several enantioselective methods have been developed:
Organocatalytic Asymmetric Aldol-Lactonization: This method utilizes a chiral organocatalyst to facilitate an asymmetric aldol (B89426) reaction between a 2-formylbenzoate (B1231588) and a ketone, followed by lactonization to yield a chiral 3-substituted phthalide with high enantiomeric excess. acs.org
Chiral Auxiliary-Mediated Synthesis: An enantiopure chiral auxiliary, such as (S)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole, can be coupled to a 2-iodobenzoic acid. thieme-connect.comthieme-connect.com Subsequent magnesiation and reaction with an aldehyde, followed by intramolecular esterification, affords the chiral phthalide. thieme-connect.comthieme-connect.com
Asymmetric Phase-Transfer Catalysis: The asymmetric alkylation of phthalide 3-carboxylic esters using a chiral phase-transfer catalyst provides access to enantioenriched 3,3-disubstituted phthalides. nih.govresearchgate.net
These methods allow for the preparation of specific enantiomers of this compound derivatives, which is crucial for studying their interactions with chiral biological targets.
Functionalization via Cross-Coupling Reactions at the Bromine Position
The bromine atom at the C-6 position of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide range of functional groups, significantly expanding the chemical diversity of the phthalide scaffold.
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromo-phthalide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. researchgate.netmdpi.com This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents.
Stille Coupling: In a Stille reaction, an organotin reagent is coupled with the bromo-phthalide in the presence of a palladium catalyst. libretexts.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromo-phthalide with an alkene.
Sonogashira Coupling: This reaction allows for the introduction of an alkyne group via coupling with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-phthalide with an amine.
These cross-coupling reactions are instrumental in creating libraries of 6-substituted phthalide derivatives for various research purposes.
Derivatization for Enhanced Research Utility
This compound can be derivatized to create specialized tools for research. These derivatizations are designed to introduce specific functionalities that facilitate the study of biological processes or the identification of molecular targets.
Examples of such derivatizations include:
Fluorescent Labeling: By coupling a fluorescent moiety to the phthalide scaffold via a cross-coupling reaction, researchers can create fluorescent probes. These probes can be used to visualize the localization of the molecule within cells or tissues.
Biotinylation: The introduction of a biotin (B1667282) tag allows for the use of avidin-biotin affinity chromatography to isolate and identify binding partners of the phthalide derivative.
Photoaffinity Labeling: A photolabile group can be incorporated into the molecule. Upon photoactivation, this group forms a covalent bond with nearby molecules, enabling the identification of direct binding targets.
These derivatization strategies transform this compound from a simple organic molecule into a sophisticated tool for chemical biology research.
Exploration of Preclinical Biological Activities of 6 Bromo 3 Ethylphthalide and Its Analogs
In Vitro Antimicrobial Research (drawing from related bromoester studies)
Phthalides, which are naturally present in plants of the Apiaceae family, have demonstrated notable antimicrobial properties. nih.gov Research into this class of compounds is driven by the increasing resistance of bacteria and fungi to existing antibiotics. nih.gov In vitro antimicrobial activity is often evaluated using methods like bioautography, diffusion, and dilution to determine the minimum inhibitory concentration (MIC) against various pathogens. nih.gov
Studies on phthalide (B148349) derivatives have shown a range of antibacterial activities. Simple phthalides typically exhibit low to moderate antibacterial effects, with MIC values often in the 0.128 to 4 mg/mL range against bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov For instance, butylidenephthalide (B10783142) has an MIC of 4 mg/mL against both E. coli and S. aureus, while (Z)-ligustilide shows moderate activity against S. aureus with an MIC of 1 mg/mL. nih.gov Certain phthalides, such as 3-n-butylidenephthalide, have shown activity against a broader spectrum of bacteria, including Bacillus cereus, Listeria monocytogenes, and various Vibrio species. researchgate.net
Furthermore, some phthalide analogs have been found to be active against the bacilli responsible for tuberculosis, Mycobacterium bovis and Mycobacterium tuberculosis. researchgate.net The antifungal potential of phthalides has also been documented, with 3-n-butylphthalide showing fungistatic properties against clinical isolates of Candida albicans at an MIC of 128 µg/mL. researchgate.net The introduction of a bromine atom into organic molecules is a strategy that has been explored to enhance antimicrobial properties, with some bromoorganic compounds showing potential as effective antibacterial agents. nih.govnih.gov
Table 1: In Vitro Antimicrobial Activity of Selected Phthalide Analogs
| Compound | Test Organism | Activity (MIC) |
|---|---|---|
| Butylidenephthalide | E. coli | 4 mg/mL |
| Butylidenephthalide | S. aureus | 4 mg/mL |
| (Z)-Ligustilide | S. aureus | 1 mg/mL |
In Vitro Anticancer and Cytotoxicity Investigations (informed by relevant bromoester and natural product research)
The cytotoxic potential of phthalides and related brominated compounds has been a subject of extensive research. researchgate.net Naturally occurring phthalides have shown a range of biological effects, including cytotoxic activity. nih.gov
In one study, several phthalides isolated from Angelicae Sinensis Radix were evaluated for their cytotoxic activities against A549 (lung), HCT-8 (colon), and HepG2 (liver) cancer cell lines. nih.gov Riligustilide (B1679334) demonstrated significant cytotoxicity against all three cell lines, with IC50 values of 13.82, 6.79, and 7.92 μM, respectively. nih.gov Further investigation revealed that riligustilide induced apoptosis and arrested the cell cycle in HCT-8 cells. nih.gov Other compounds, like Tokinolide A and Tokinolide C, showed weaker activity. nih.gov
Research into brominated compounds has also yielded promising results. A brominated plastoquinone (B1678516) analog, BrPQ5, displayed remarkable antiproliferative activity against a wide panel of cancer cell lines, with GI50 (50% growth inhibition) values ranging from 1.55 to 4.41 µM. nih.govresearchgate.net This analog was particularly effective against breast cancer cell lines. nih.gov Similarly, novel brominated quinoline (B57606) derivatives have shown significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines, with one compound exhibiting IC50 values between 15.0 and 26.4 μM. nih.gov The inclusion of bromine atoms in these structures appears to contribute significantly to their antiproliferative activity. nih.gov Studies on brominated indeno[1,2-b]quinolines also reported potent antiproliferative effects against various cancer cell lines, with IC50 values as low as 1.1 μg/mL. researchgate.net
Table 2: Cytotoxicity of Phthalide and Brominated Analogs Against Cancer Cell Lines
| Compound | Cell Line | Activity (IC50/GI50) |
|---|---|---|
| Riligustilide | HCT-8 (Colon) | 6.79 μM |
| Riligustilide | HepG2 (Liver) | 7.92 μM |
| Riligustilide | A549 (Lung) | 13.82 μM |
| Brominated Plastoquinone (BrPQ5) | Various | 1.55 - 4.41 µM |
Enzyme Inhibition Assays and Target Identification Studies (related to phthalide and lactone analogs)
Lactones, including phthalides, are recognized for their ability to function as enzyme inhibitors. nih.gov This inhibitory action is fundamental to many of their observed biological activities. nih.gov
Phthalide analogues have been specifically studied as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders. nih.gov A series of C6-substituted phthalides demonstrated high binding affinities to both human MAO-A and MAO-B isoforms, with some compounds showing IC50 values as low as 0.096 μM for MAO-A and 0.0014 μM for MAO-B. nih.gov The inhibition was found to be reversible and competitive for both isoforms. nih.gov Dimeric phthalides isolated from Angelica sinensis have also shown inhibitory activity against the COX-2 enzyme, with IC50 values ranging from 29.32 to 137.91 μM. nih.gov
Target identification is a crucial step in understanding the mechanism of action of bioactive compounds. nih.gov For phthalide derivatives with anti-mycobacterial properties, an in-silico pharmacophore probing approach identified dCTP deaminase dUTPase as a potential drug target. researchgate.net Molecular docking studies supported this by showing interactions between the phthalides and conserved residues of the enzyme. researchgate.net The broader class of lactones is known to inhibit various enzymes, including serine hydrolases and lipases, highlighting the potential for discovering novel therapeutic agents within this chemical family. wustl.eduinrae.fr
Modulation of Biochemical Pathways in Model Systems
Beyond direct enzyme inhibition, phthalide derivatives can exert their biological effects by modulating complex biochemical pathways. These compounds have been shown to influence signaling cascades involved in inflammation and cellular stress responses.
For example, a study on novel anti-inflammatory phthalide derivatives found that the lead compound, 9o, activated the Nrf2/HO-1 signaling pathway. nih.gov This pathway is a key regulator of cellular antioxidant responses. The compound was also found to block the NF-κB/MAPK signaling pathway, which plays a central role in the inflammatory process. nih.gov The modulation of these pathways contributed to the compound's significant anti-inflammatory effects observed in cellular models. nih.gov
The ability of natural compounds to interact with multiple targets within cellular pathways is a hallmark of their therapeutic potential. Roburic acid, a triterpenoid, has been shown to inhibit NF-κB and MAPK signaling through direct interaction with TNF-α, preventing the production of inflammatory mediators. mdpi.com This dual action on key inflammatory pathways highlights a mechanism that could be shared by other natural products, including phthalide analogs.
Structure-Activity Relationship (SAR) Studies for Phthalide Derivatives
Understanding the relationship between the chemical structure of phthalide derivatives and their biological activity is essential for designing more potent and specific therapeutic agents. researchgate.net
SAR studies on phthalide analogues as MAO inhibitors have revealed key structural features for activity. Substitution at the C6 position of the phthalide ring was found to be critical for high binding affinity to MAO isoforms. nih.govresearchgate.net Among a series of 6-benzyloxyphthalides, the potency for MAO-B inhibition followed the order of substituents on the phenyl ring: CF3 > I > Br > Cl > F > CH3 > H. nih.gov This indicates that electron-withdrawing groups and larger halogens at this position enhance inhibitory activity. nih.gov
In another study focusing on peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, it was found that the presence of a hydroxyl (-OH) group on the benzene (B151609) ring of the phthalide skeleton had a positive effect on bioactivity. researchgate.net Conversely, the presence of a double side chain at the C-3 position resulted in lower binding and activation properties compared to compounds with a single chain. researchgate.net For alkoxy lactone derivatives acting as COX-2 inhibitors, extensive SAR studies led to the discovery of a potent and selective inhibitor, demonstrating that modifications to the lactone ring and its substituents can significantly impact biological efficacy. nih.gov
Mechanistic Investigations of Biological Action for 6 Bromo 3 Ethylphthalide in Preclinical Models
Elucidation of Molecular Targets and Binding Mechanisms
No information is available in the public domain regarding the specific molecular targets of 6-Bromo-3-ethylphthalide or the mechanisms by which it binds to any biological molecules.
Cellular Pathway Perturbation Analyses
There is no published research that analyzes the perturbation of cellular pathways by this compound.
Interactions with Biomolecular Systems
Details regarding the interactions of this compound with any biomolecular systems have not been described in the available scientific literature.
Due to the absence of research data on this compound, the requested data tables and detailed research findings cannot be generated.
Computational and Theoretical Chemistry Studies on 6 Bromo 3 Ethylphthalide
Quantum-Chemical Calculations for Molecular Conformation and Electronic Structure
Quantum-chemical calculations offer a powerful lens through which to examine the molecular conformation and electronic structure of 6-Bromo-3-ethylphthalide. These computational methods, rooted in the principles of quantum mechanics, allow for the determination of the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. By solving approximations of the Schrödinger equation, programs can calculate the electron distribution, molecular orbital energies, and other electronic properties.
For this compound, such calculations would likely begin with geometry optimization. This process computationally explores various possible arrangements of the atoms to find the one with the lowest potential energy. This optimized structure provides insights into bond lengths, bond angles, and dihedral angles. The presence of the bromine atom and the ethyl group on the phthalide (B148349) core introduces specific steric and electronic effects that influence the final conformation.
Furthermore, analysis of the electronic structure reveals how electrons are distributed across the molecule. This is crucial for understanding its reactivity and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap implies higher reactivity.
Density Functional Theory (DFT) Analyses of Chemical Reactivity Descriptors
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for analyzing the reactivity of molecules like this compound. researchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the many-electron wavefunction. researchgate.net This approach provides a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. scirp.org
From DFT calculations, a variety of chemical reactivity descriptors can be derived. These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in chemical reactions. researchgate.net Some of the key global reactivity descriptors include:
Electronegativity (χ): This measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): This indicates the resistance of a molecule to changes in its electron distribution. researchgate.net A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of hardness, softness measures the ease with which the electron cloud can be polarized.
Electrophilicity Index (ω): This quantifies the ability of a molecule to act as an electrophile.
In addition to these global descriptors, local reactivity descriptors such as Fukui functions can be calculated. These functions indicate the most likely sites within the this compound molecule for nucleophilic, electrophilic, and radical attack. By analyzing the values of the Fukui function at different atomic positions, one can predict which atoms are most susceptible to reaction.
The following table illustrates the kind of data that would be generated from a DFT analysis of this compound. Note that these are hypothetical values for illustrative purposes.
| Descriptor | Symbol | Hypothetical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |
| HOMO-LUMO Gap | ΔE | 5.3 |
| Electronegativity | χ | 3.85 |
| Chemical Hardness | η | 2.65 |
| Chemical Softness | S | 0.38 |
| Electrophilicity Index | ω | 2.80 |
Conformational Landscape Exploration and Energetic Profiles
The presence of a flexible ethyl group in this compound means that the molecule can exist in multiple conformations. Exploring the conformational landscape is essential for understanding its dynamic behavior and how its shape influences its properties and interactions. Computational methods can be used to systematically search for different stable conformers and to calculate their relative energies.
This exploration typically involves rotating the single bonds in the ethyl group and calculating the potential energy at each rotational angle. The results are often visualized as a potential energy surface, where the energy of the molecule is plotted against one or more dihedral angles. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers to rotation between them.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions involving this compound. nih.gov By modeling the reaction pathway, chemists can gain a detailed understanding of how reactants are converted into products. A key aspect of this is the identification and characterization of transition states. nih.gov
A transition state is a high-energy, unstable arrangement of atoms that exists for a fleeting moment as a reaction proceeds from reactants to products. nih.gov Locating the transition state structure on the potential energy surface is a critical step in understanding the reaction mechanism. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.
For this compound, one could model various reactions, such as nucleophilic substitution at the carbon atom of the C-Br bond or reactions involving the ester group. Computational methods can be used to calculate the structures and energies of the reactants, products, intermediates, and transition states along the reaction coordinate. This information can help to elucidate the step-by-step mechanism of the reaction and to identify the rate-determining step.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. This comparison serves as a crucial check on the accuracy of the computational methods and models used.
For example, quantum-chemical calculations can predict the vibrational frequencies of the molecule. These calculated frequencies can be compared to the peaks in an experimental infrared (IR) or Raman spectrum. The agreement between the calculated and experimental spectra can help to confirm the structure of the molecule and the accuracy of the computational model.
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated. These theoretical chemical shifts for the various carbon and hydrogen atoms in this compound can be compared to the signals in an experimental ¹H-NMR or ¹³C-NMR spectrum. This comparison can aid in the assignment of the experimental signals and provide further confidence in the computed molecular structure.
The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for this compound.
| Spectroscopic Parameter | Calculated Value | Experimental Value |
| C=O Stretch (IR) | 1750 cm⁻¹ | 1765 cm⁻¹ |
| C-Br Stretch (IR) | 680 cm⁻¹ | 695 cm⁻¹ |
| ¹H Chemical Shift (CH₂) | 2.1 ppm | 2.3 ppm |
| ¹³C Chemical Shift (C=O) | 168 ppm | 170 ppm |
Advanced Spectroscopic Characterization and Analytical Methodologies for 6 Bromo 3 Ethylphthalide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR, NOESY, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 6-Bromo-3-ethylphthalide. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methine proton at the 3-position, and the protons of the ethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are critical for assigning the specific protons.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon of the phthalide (B148349) ring, the aromatic carbons, and the aliphatic carbons of the ethyl group would be indicative of their respective electronic environments.
2D NMR techniques are instrumental in establishing the precise connectivity between atoms:
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons, such as those within the ethyl group and on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its attached carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule.
A representative, though hypothetical, table of expected NMR data is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H-4 | Aromatic multiplet | C-4 | C-5, C-6, C-7a |
| H-5 | Aromatic multiplet | C-5 | C-4, C-6, C-7 |
| H-7 | Aromatic multiplet | C-7 | C-5, C-6, C-1 |
| H-3 | Multiplet | C-3 | C-1, C-3a, C-8 |
| -CH₂- (ethyl) | Multiplet | C-8 | C-3, C-9 |
| -CH₃ (ethyl) | Triplet | C-9 | C-3, C-8 |
| C-1 (C=O) | - | ~170 | - |
| C-6 (C-Br) | - | Aromatic region | - |
| C-3a | - | Aromatic region | - |
| C-7a | - | Aromatic region | - |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound, distinguishing it from other potential isomers or compounds with similar nominal masses.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under ionization, the molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the structure of the parent molecule. For this compound, characteristic fragmentation would likely involve the loss of the ethyl group, the bromine atom, and potentially the carbonyl group, leading to a series of diagnostic peaks in the mass spectrum. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in characteristic M and M+2 peaks for bromine-containing fragments.
| Ion | m/z (relative intensity) | Possible Structure/Loss |
| [M]⁺ | Calculated for C₁₀H₉BrO₂ | Molecular Ion |
| [M+2]⁺ | Calculated for C₁₀H₉⁸¹BrO₂ | Isotopic Peak |
| [M - C₂H₅]⁺ | Calculated | Loss of ethyl group |
| [M - Br]⁺ | Calculated | Loss of bromine atom |
| [M - CO]⁺ | Calculated | Loss of carbon monoxide |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum would show characteristic absorption bands corresponding to the various bonds within the molecule.
Key expected vibrational frequencies include:
A strong absorption band for the carbonyl (C=O) group of the lactone ring, typically in the range of 1750-1780 cm⁻¹.
Absorption bands corresponding to the C-O stretching of the lactone.
Aromatic C-H stretching vibrations, usually appearing above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations from the ethyl group, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
A C-Br stretching vibration, which would be observed at lower wavenumbers.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (lactone) | 1750 - 1780 |
| Aromatic C-H | 3000 - 3100 |
| Aliphatic C-H | 2850 - 2960 |
| Aromatic C=C | 1450 - 1600 |
| C-O (lactone) | 1000 - 1300 |
| C-Br | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. The phthalide ring system constitutes the primary chromophore. The position and intensity of the absorption bands can be influenced by the solvent polarity (solvatochromism).
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Methanol | Expected aromatic absorptions | To be determined |
| Hexane | Expected aromatic absorptions | To be determined |
| Dichloromethane | Expected aromatic absorptions | To be determined |
X-ray Crystallography for Definitive Solid-State Structure Determination (on crystalline derivatives)
For an unambiguous determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the definitive technique. This method requires a single, well-ordered crystal of the compound or a suitable crystalline derivative. The diffraction pattern of X-rays passing through the crystal can be used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice. This provides accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Bond Lengths (Å) | To be determined |
| Bond Angles (°) | To be determined |
| Torsion Angles (°) | To be determined |
Applications of 6 Bromo 3 Ethylphthalide in Contemporary Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The phthalide (B148349) framework is a privileged scaffold found in a wide array of biologically active natural products. nih.gov Molecules containing the 3-substituted phthalide motif, in particular, have been the focus of extensive synthetic efforts due to their presence in numerous natural products with interesting physiological activities. nih.gov 6-Bromo-3-ethylphthalide serves as an exemplary key intermediate, providing a foundational structure that can be elaborated into more complex targets.
The ethyl group at the 3-position establishes a specific stereocenter (if resolved) and alkyl substitution pattern, which is a common feature in many natural products. The true synthetic versatility, however, comes from the bromine atom at the 6-position. This halogen acts as a crucial "handle" for subsequent chemical modifications, allowing for the introduction of additional functional groups or the construction of new rings. This capability is essential for transforming a relatively simple starting material into a complex final molecule, such as in the synthesis of certain alkaloids or polyketides where a substituted phthalide unit is a core component. nih.gov For instance, while not this compound itself, the related compound 5-bromophthalide (B15269) is a known starting material for the synthesis of the antidepressant drug citalopram, highlighting the role of brominated phthalides as critical intermediates in pharmaceutical synthesis. google.com
Utility in the Preparation of Other Phthalide-Based Scaffolds and Heterocyclic Compounds
The structure of this compound is ripe for diversification, allowing chemists to generate libraries of related compounds for applications such as drug discovery. The bromine atom is the primary site for modification to create other phthalide-based scaffolds. Through reactions like metal-catalyzed cross-coupling, the bromine can be replaced with a wide variety of aryl, alkyl, or vinyl groups, leading to a diverse set of 6-substituted-3-ethylphthalides.
Furthermore, the inherent reactivity of both the bromo-aromatic system and the lactone ring allows for its use in the synthesis of more complex heterocyclic compounds. The lactone ring can undergo hydrolysis to form the corresponding 2-acylbenzoic acid, which can then serve as a precursor for other heterocycles. More directly, the bromo-aromatic portion of the molecule can participate in reactions that build new rings fused to the existing benzene (B151609) ring. For example, domino reactions involving an initial coupling at the bromine site followed by an intramolecular cyclization onto another part of the molecule are powerful strategies for constructing polycyclic systems. researchgate.net The use of versatile organic intermediates like phenacyl bromides to synthesize a wide range of heterocyclic compounds showcases the general utility of bromo-functionalized synthons in this area of chemistry. researchgate.netnih.gov
Applications in Palladium-Catalyzed Cross-Coupling and Other Metal-Catalyzed Transformations
The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are among the most powerful tools in modern organic chemistry for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netnih.gov The general mechanism for these transformations involves a catalytic cycle with a palladium(0) species. nih.gov
The 6-bromo position allows for participation in several key transformations:
Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) to form a new carbon-carbon bond, enabling the synthesis of 6-aryl or 6-vinyl-3-ethylphthalides. libretexts.org
Heck Reaction: Coupling with alkenes to introduce a substituted vinyl group at the 6-position. mdpi.com
Sonogashira Coupling: Reaction with terminal alkynes to form 6-alkynyl-3-ethylphthalides, which are valuable intermediates for further transformations. researchgate.net
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines, leading to 6-amino-3-ethylphthalide derivatives.
Stille Coupling: Reaction with organostannanes to create C-C bonds, offering an alternative to the Suzuki coupling. libretexts.org
These metal-catalyzed reactions are highly valued for their tolerance of various functional groups, meaning the phthalide lactone ring would likely remain intact under many standard coupling conditions. This allows for the direct and efficient functionalization of the aromatic core of the molecule.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp²)–C(sp²) | 6-Aryl/Vinyl-3-ethylphthalide |
| Heck | Alkene | C(sp²)–C(sp²) | 6-Vinyl-3-ethylphthalide |
| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | 6-Alkynyl-3-ethylphthalide |
| Buchwald-Hartwig | Amine | C(sp²)–N | 6-Amino-3-ethylphthalide |
| Stille | Organostannane | C(sp²)–C(sp²) | 6-Aryl/Vinyl-3-ethylphthalide |
Use as a Synthon or Catalyst in Broader Organic Reactions
In the context of retrosynthetic analysis, this compound can be considered a versatile synthon. A synthon is a conceptual unit representing a potential starting material in the synthesis of a target molecule. wikipedia.org This particular molecule can represent several synthons depending on the desired disconnection. Primarily, it serves as an electrophilic aryl synthon due to the carbon-bromine bond. In palladium-catalyzed reactions, after oxidative addition to the palladium(0) catalyst, the aromatic ring effectively becomes a nucleophile during the transmetalation step, demonstrating its synthetic flexibility. nih.gov The benzyl (B1604629) carbon of the lactone ring (C3) can also exhibit electrophilic character.
The concept of using small organic molecules as catalysts has grown into the field of organocatalysis. While there is no specific evidence of this compound itself being used as a catalyst, the phthalide scaffold is being investigated in materials science. For example, phthalide-containing polymers have been developed for applications like gas separation membranes, where the bulky, non-coplanar structure of the phthalide group is beneficial. rsc.org This exploration into the material properties of phthalide-based structures could potentially lead to future applications in catalysis, perhaps where the phthalide unit helps to create a specific chiral environment or a rigid backbone for a catalytic system.
Contribution to Modular and Convergent Synthetic Strategies
Modern synthetic chemistry increasingly relies on modular and convergent approaches to build complex molecules efficiently. nih.gov In a convergent synthesis, different fragments of the final molecule are prepared independently and then joined together at a late stage, a strategy that is often more efficient than a linear synthesis where the molecule is built step-by-step.
Future Research Directions and Emerging Perspectives on 6 Bromo 3 Ethylphthalide
Development of Green Chemistry Approaches for its Synthesis
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact and enhance safety. For the synthesis of 6-Bromo-3-ethylphthalide, a forward-looking approach would involve the adoption of environmentally benign methodologies.
Current research on related compounds has highlighted several promising avenues. For instance, a novel, environmentally friendly method for the bromination of 7-aminophthalide utilizes a bromonium ion intermediate under acidic conditions, which conserves the use of halide reagents. Current time information in Pasuruan, ID. Such a strategy could potentially be adapted for the synthesis of this compound, minimizing the use of hazardous brominating agents.
Furthermore, the broader field of 3-substituted phthalide (B148349) synthesis offers inspiration for greener approaches. Recent advancements have reviewed various synthetic methodologies, some of which could be modified to incorporate green chemistry principles, such as the use of safer solvents, catalytic reagents, and energy-efficient reaction conditions. uevora.pt Biocatalysis, in particular, stands out as a powerful tool for developing sustainable synthetic routes to complex molecules, including active pharmaceutical ingredients. researchgate.net The application of enzymes could offer high selectivity and milder reaction conditions for the synthesis of the phthalide core or the introduction of the ethyl group.
| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |
| Use of Greener Brominating Agents | Adaptation of methods using bromide-bromate salts or in situ generation of bromine. e-bookshelf.de | Reduces the use of toxic and corrosive elemental bromine. |
| Biocatalysis | Enzymatic resolution for enantioselective synthesis of the 3-ethyl group or enzymatic cyclization to form the phthalide ring. catalysis.de | High selectivity, mild reaction conditions, reduced waste. |
| Alternative Solvents | Replacement of hazardous solvents with water, supercritical fluids, or bio-based solvents. | Improved safety profile and reduced environmental pollution. |
| Catalytic Methods | Development of novel catalysts for the direct C-H functionalization to introduce the bromo or ethyl group. | Increased atom economy and reduced stoichiometric waste. |
Exploration of Novel Reactivity and Unprecedented Transformations
The reactivity of this compound is anticipated to be rich and varied, owing to the presence of the bromo substituent on the aromatic ring and the lactone functionality. While specific studies on this compound are limited, its structure suggests significant potential for novel chemical transformations.
The bromine atom at the 6-position is a prime handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These transformations would allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, thereby enabling the synthesis of a diverse library of derivatives. issuu.comacs.org The exploration of such reactions could lead to the discovery of compounds with unique electronic and steric properties.
Moreover, the phthalide core itself is known to undergo various reactions. For instance, the lactone ring can be opened by nucleophiles, and the carbonyl group can be targeted for reductions or additions. The combination of the bromo group and the phthalide moiety could lead to unprecedented intramolecular cyclizations, yielding complex fused heterocyclic systems. Current time information in Pasuruan, ID. The investigation of such novel reactivity could unveil new synthetic pathways and provide access to previously inaccessible molecular architectures.
| Reaction Type | Potential Transformation of this compound | Potential Outcome |
| Suzuki Coupling | Reaction with arylboronic acids. | Synthesis of 6-aryl-3-ethylphthalide derivatives. |
| Heck Coupling | Reaction with alkenes. | Synthesis of 6-alkenyl-3-ethylphthalide derivatives. |
| Sonogashira Coupling | Reaction with terminal alkynes. | Synthesis of 6-alkynyl-3-ethylphthalide derivatives. |
| Intramolecular Cyclization | Palladium-catalyzed intramolecular C-H activation. | Formation of novel fused heterocyclic systems. |
| Ring-Opening Reactions | Nucleophilic attack on the lactone carbonyl. | Generation of functionalized benzoic acid derivatives. |
Design and Synthesis of Next-Generation Biologically Active Analogs
The phthalide scaffold is a recognized pharmacophore present in numerous natural products and synthetic molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties. nsf.govresearchgate.net This provides a strong rationale for the design and synthesis of next-generation biologically active analogs of this compound.
Structure-activity relationship (SAR) studies on other phthalide derivatives have demonstrated that the nature and position of substituents on the aromatic ring and at the C-3 position significantly influence their biological activity. nih.gov For instance, the introduction of halogen atoms can modulate the lipophilicity and electronic properties of a molecule, potentially enhancing its interaction with biological targets. The ethyl group at the C-3 position could also play a crucial role in defining the molecule's shape and steric interactions.
Future research should focus on the systematic modification of the this compound structure to explore its therapeutic potential. This could involve the synthesis of a library of analogs with variations in the substituent at the 6-position (introduced via cross-coupling reactions) and modifications of the ethyl group at the C-3 position. These analogs could then be screened for a variety of biological activities, with a particular focus on areas where phthalides have shown promise, such as in the development of anti-inflammatory and anti-infective agents. Current time information in Pasuruan, ID.acs.org
| Analog Design Strategy | Rationale | Potential Biological Activity |
| Modification at the 6-position | Introduce diverse functional groups via cross-coupling to probe interactions with biological targets. | Enhanced anti-inflammatory, antimicrobial, or anticancer activity. |
| Variation of the C-3 substituent | Replace the ethyl group with other alkyl or aryl groups to optimize steric and electronic properties. | Improved potency and selectivity. |
| Introduction of other substituents | Add other functional groups to the aromatic ring to fine-tune the molecule's properties. | Modulation of pharmacokinetic and pharmacodynamic profiles. |
| Synthesis of chiral analogs | Prepare enantiomerically pure forms to investigate stereospecific biological activity. | Increased therapeutic efficacy and reduced side effects. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability for the synthesis of chemical compounds. While the application of these technologies to the synthesis of this compound has not been specifically reported, the general trends in pharmaceutical and fine chemical manufacturing suggest this is a promising future direction.
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for reactions involving hazardous reagents or intermediates. researchgate.net The synthesis of phthalide derivatives, which can involve multi-step sequences, is well-suited for adaptation to flow chemistry platforms. issuu.com
Automated synthesis platforms can further accelerate the drug discovery process by enabling the rapid synthesis and purification of large libraries of compounds. By integrating automated synthesis with high-throughput screening, researchers can quickly explore the structure-activity relationships of this compound analogs, leading to the faster identification of lead compounds.
| Technology | Potential Application to this compound | Key Advantages |
| Flow Chemistry | Continuous synthesis of the phthalide core or the final compound. | Enhanced safety, improved reaction control, easier scalability. |
| Automated Synthesis | Rapid generation of a library of analogs for SAR studies. | Increased throughput, reduced manual labor, accelerated discovery. |
| Integrated Platforms | Combination of flow synthesis, automated workup, and online analysis. | Seamless and efficient production from starting materials to purified compounds. |
Advanced In Silico Screening and Predictive Modeling for Discovery Programs
In silico methods, including computational screening and predictive modeling, are becoming indispensable tools in modern drug discovery. These approaches can significantly reduce the time and cost associated with identifying and optimizing new drug candidates. For this compound, the application of these techniques can guide the design of novel analogs with desired biological activities and pharmacokinetic properties.
Virtual screening techniques, such as molecular docking, can be used to predict the binding affinity of this compound and its analogs to specific biological targets. This can help in prioritizing compounds for synthesis and experimental testing. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of phthalide derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs.
Furthermore, predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be employed to assess the drug-likeness of this compound derivatives at an early stage of the discovery process. This can help in identifying potential liabilities and guiding the design of compounds with improved pharmacokinetic profiles.
| In Silico Method | Application to this compound Research | Expected Outcome |
| Molecular Docking | Predict the binding mode and affinity of analogs to target proteins. | Identification of potential biological targets and prioritization of compounds for synthesis. |
| QSAR Modeling | Develop predictive models for biological activity based on structural descriptors. | Guidance for the design of more potent analogs. |
| ADMET Prediction | Assess the pharmacokinetic and toxicity profiles of virtual compounds. | Early identification of potential drug development issues and design of safer, more effective compounds. |
| Pharmacophore Modeling | Identify the key structural features required for biological activity. | Design of novel scaffolds with similar biological activity. |
Q & A
What are the optimal synthetic routes for 6-Bromo-3-ethylphthalide, and how do reaction conditions influence yield and purity?
Basic Research Focus : Synthesis optimization.
Methodological Answer :
The synthesis of this compound typically involves halogenation and alkylation steps. For brominated phthalides, electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed . Reaction conditions such as temperature (e.g., 0–6°C storage for boronic acid intermediates ), solvent polarity, and catalyst loading (e.g., Pd-based catalysts) critically affect yield and purity. For example, analogous compounds like 5-Bromophthalide require precise control of stoichiometry and reaction time to avoid byproducts like dehalogenated derivatives . Characterization via HPLC (>97.0% purity thresholds ) and NMR is essential to confirm structural integrity.
How does steric hindrance from the ethyl group in this compound influence its reactivity in nucleophilic substitution reactions?
Advanced Research Focus : Mechanistic analysis.
Methodological Answer :
The ethyl group at position 3 introduces steric effects that may slow down nucleophilic attack at the adjacent bromine site. Comparative studies with non-alkylated analogs (e.g., 6-Bromopicolinic acid ) can isolate steric contributions. Kinetic experiments under controlled conditions (e.g., varying nucleophile concentration, temperature) paired with computational modeling (DFT calculations for transition-state analysis) are recommended. Data contradictions, such as unexpected reaction rates, should be resolved via isotopic labeling or in situ IR spectroscopy to track intermediate formation .
What spectroscopic techniques are most reliable for distinguishing this compound from its regioisomers?
Basic Research Focus : Structural characterization.
Methodological Answer :
High-resolution mass spectrometry (HRMS) and NMR are critical. The ethyl group’s chemical shift in NMR (~1.2–1.5 ppm for CH, 2.5–3.0 ppm for CH) and bromine’s deshielding effect in NMR distinguish it from isomers like 5-Bromo-3-ethylphthalide . IR spectroscopy can further validate carbonyl stretching frequencies (~1750 cm for phthalide lactones ). For ambiguous cases, X-ray crystallography provides definitive confirmation .
How can researchers address discrepancies in reported biological activity data for this compound across different assay systems?
Advanced Research Focus : Data contradiction analysis.
Methodological Answer :
Contradictions in bioactivity (e.g., IC variability) may arise from assay conditions (pH, solvent composition) or cellular model differences. A systematic review should:
Compare assay protocols (e.g., cell line vs. enzyme-based assays).
Normalize data using positive controls (e.g., reference inhibitors).
Apply multivariate statistical analysis (ANOVA with post-hoc tests) to isolate confounding variables .
For instance, lipophilicity (logP) variations due to the ethyl group could affect membrane permeability, explaining differential activity in prokaryotic vs. eukaryotic systems .
What computational strategies are effective for predicting the metabolic stability of this compound?
Advanced Research Focus : In silico modeling.
Methodological Answer :
Density Functional Theory (DFT) can predict metabolic hotspots (e.g., bromine as a leaving group). Molecular dynamics simulations assess interactions with cytochrome P450 enzymes. Tools like SwissADME estimate parameters like topological polar surface area (TPSA) and bioavailability. Validation requires in vitro microsomal stability assays (e.g., liver microsomes + NADPH cofactor) with LC-MS quantification . Note that discrepancies between predicted and observed half-lives may require re-evaluating force field parameters or solvation models .
How does the electronic effect of the bromine substituent modulate the photophysical properties of this compound?
Advanced Research Focus : Structure-property relationships.
Methodological Answer :
UV-Vis spectroscopy and time-resolved fluorescence decay measurements quantify absorbance/emission shifts. Bromine’s electron-withdrawing effect reduces π→π* transition energy, red-shifting absorption maxima. Compare with non-brominated analogs (e.g., 3-ethylphthalide) to isolate electronic contributions. Transient absorption spectroscopy can further probe excited-state dynamics . Contradictory data (e.g., unexpected fluorescence quantum yields) may arise from aggregation-induced emission (AIE) effects, requiring solvent polarity studies .
What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?
Advanced Research Focus : Process chemistry.
Methodological Answer :
Challenges include racemization during alkylation and purification losses. Asymmetric synthesis routes (e.g., chiral auxiliaries or catalysts) or kinetic resolution (e.g., enzymatic) are preferred. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Pilot-scale reactors must optimize mixing efficiency and thermal gradients to prevent side reactions. For example, Kanto Catalogs note strict storage conditions (0–6°C) for boronic acid intermediates to preserve stability .
How can researchers validate the proposed degradation pathways of this compound under oxidative stress conditions?
Basic Research Focus : Stability studies.
Methodological Answer :
Forced degradation studies (acid/base/oxidative hydrolysis) with LC-MS/MS analysis identify major degradation products (e.g., debrominated or lactone-opened derivatives). Isotope-labeling (e.g., ) tracks oxygen incorporation during hydrolysis. Accelerated stability testing (40°C/75% RH) over 1–3 months predicts shelf-life. Contradictory degradation profiles require mechanistic studies using radical scavengers (e.g., TEMPO) to confirm oxidative pathways .
What strategies mitigate toxicity risks associated with this compound in preclinical studies?
Advanced Research Focus : Toxicology.
Methodological Answer :
Structure-activity relationship (SAR) analysis identifies toxicophores (e.g., reactive bromine). In vitro cytotoxicity assays (e.g., HepG2 cells) and Ames tests for mutagenicity are preliminary steps. For in vivo studies, dose-ranging experiments with pharmacokinetic (PK) monitoring (C, AUC) ensure therapeutic indices. Metabolite identification (via HRMS) reveals detoxification pathways (e.g., glutathione conjugation) .
How do solvent polarity and proticity affect the crystallization behavior of this compound?
Basic Research Focus : Crystallography.
Methodological Answer :
Screen solvents (e.g., ethanol, acetonitrile, DMSO) using polymorph prediction software (e.g., Mercury CSD). XRPD distinguishes crystalline forms, while DSC/TGA assesses thermal stability. Protic solvents may promote hydrogen bonding with the lactone oxygen, altering crystal packing. For example, analogs like 6-Bromo-2-fluoro-3-methoxyphenylboronic acid exhibit solvent-dependent polymorphism . Contradictions in melting points require purity reassessment via DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
